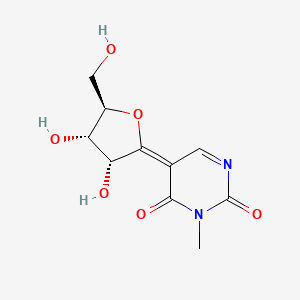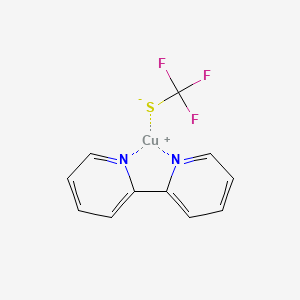
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally related to uracil, a component of RNA, and is often involved in the synthesis of nucleic acids. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- typically involves the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution . Another method involves the use of ZnO nanoparticles supported on dendritic fibrous nanosilica as efficient catalysts for the one-pot synthesis . This process includes the formation of N-aryl-N’-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using cost-effective and environmentally friendly catalysts. For example, the use of dendritic fibrous nanosilica supported ZnO nanoparticles allows for the efficient and scalable production of quinazoline-2,4(1H,3H)-diones . This method is advantageous due to its high yield and the recyclability of the catalyst.
Análisis De Reacciones Químicas
Types of Reactions: 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also participate in cyclocondensation reactions to form fused heterocycles .
Common Reagents and Conditions: Common reagents used in these reactions include ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, and ZnO nanoparticles . Reaction conditions often involve moderate temperatures and the use of environmentally friendly solvents.
Major Products: The major products formed from these reactions include quinazoline-2,4(1H,3H)-diones and other fused heterocycles . These products are valuable in various scientific and industrial applications due to their unique chemical properties.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is involved in the study of nucleic acid synthesis and function . In medicine, this compound is used in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis . Industrially, it is used in the production of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- involves its incorporation into nucleic acids, where it can interfere with the normal synthesis and function of RNA and DNA . This interference can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells . The molecular targets of this compound include various enzymes involved in nucleic acid synthesis, such as thymidine phosphorylase .
Comparación Con Compuestos Similares
Similar compounds to 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- include other nucleoside analogs such as 1,3-dimethyluracil and 5-fluorouracil . These compounds share similar structures and mechanisms of action but differ in their specific chemical properties and applications . For example, 5-fluorouracil is widely used as an anticancer drug due to its ability to inhibit thymidylate synthase, whereas 1,3-dimethyluracil is primarily used in biochemical research .
Propiedades
Fórmula molecular |
C10H12N2O6 |
|---|---|
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
(5E)-5-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-7,13-15H,3H2,1H3/b8-4+/t5-,6-,7-/m1/s1 |
Clave InChI |
GACYJLYDEFZCOP-KKZLPAOWSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/2\[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=NC1=O |
SMILES canónico |
CN1C(=O)C(=C2C(C(C(O2)CO)O)O)C=NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)

![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12350775.png)
![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)



![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)





